
Cyclopropylmethyl cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl cyclobutanecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from cyclobutanecarboxylic acid and cyclopropylmethanol. This compound is characterized by its unique structure, which includes a cyclopropyl group and a cyclobutane ring, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with cyclopropylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Cyclopropylmethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropylmethyl cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release cyclobutanecarboxylic acid and cyclopropylmethanol, which can then participate in various biochemical reactions. The cyclopropyl and cyclobutane rings contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl acetate: Similar ester structure but with an acetate group instead of a cyclobutanecarboxylate group.
Cyclobutylmethyl cyclobutanecarboxylate: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
Cyclopropylmethyl butyrate: Similar ester structure but with a butyrate group instead of a cyclobutanecarboxylate group.
Uniqueness
Cyclopropylmethyl cyclobutanecarboxylate is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical properties and reactivity. This combination of rings is less common in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
42392-31-4 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
cyclopropylmethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c10-9(8-2-1-3-8)11-6-7-4-5-7/h7-8H,1-6H2 |
InChI-Schlüssel |
FABAGUJBQDHWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


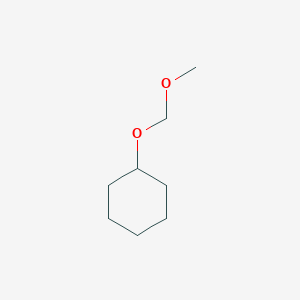

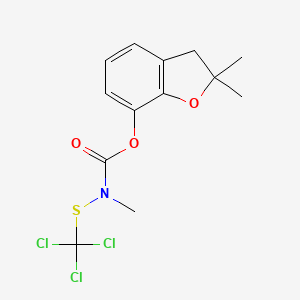
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
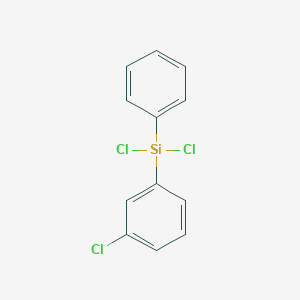
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
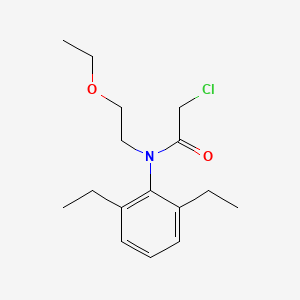
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
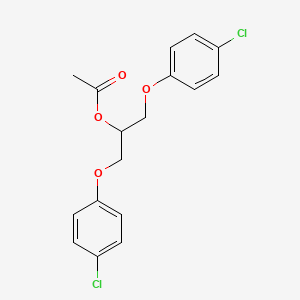
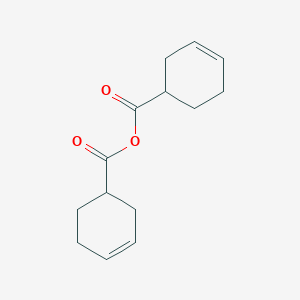
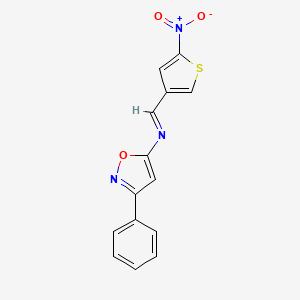

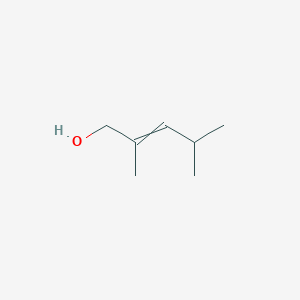
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
